N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide is a synthetic organic compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom and a carboxamide group at the 5-position of the benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide typically involves the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine ring. This can be achieved through various cyclization reactions, such as the condensation of o-aminophenols with suitable carbonyl compounds.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. This step often involves the use of 4-fluorobenzyl halides and suitable nucleophiles.
Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group at the 5-position of the benzoxazepine ring. This can be achieved through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The carboxamide group can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-1,4-benzoxazepine-5-carboxamide
- N-(4-chlorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide
- N-(4-methylbenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide
Uniqueness
N-(4-fluorobenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom’s electron-withdrawing effect can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-13-7-5-12(6-8-13)11-20-17(21)16-14-3-1-2-4-15(14)22-10-9-19-16/h1-8,16,19H,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCCDHHHUDAIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(N1)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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